molecular formula C15H15N5O2S B2599051 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 1903515-88-7

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2599051
CAS No.: 1903515-88-7
M. Wt: 329.38
InChI Key: VLUIQLWBIKRPLX-UHFFFAOYSA-N
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Description

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a thiophene ring at the 6-position and a tetrahydrofuran-3-carboxamide group linked via a methylene bridge at the 3-position. The thiophene moiety may enhance lipophilicity and π-π stacking interactions with biological targets, while the tetrahydrofuran carboxamide group contributes to hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c21-15(10-3-5-22-8-10)16-7-14-18-17-13-2-1-12(19-20(13)14)11-4-6-23-9-11/h1-2,4,6,9-10H,3,5,7-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUIQLWBIKRPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated triazolopyridazine intermediate in the presence of a palladium catalyst.

    Attachment of the Tetrahydrofuran Carboxamide Moiety: This final step involves the reaction of the triazolopyridazine-thiophene intermediate with tetrahydrofuran-3-carboxylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The triazolopyridazine core can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)

    Reduction: Hydrogen gas (H₂) with Pd/C

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Reduced triazolopyridazine derivatives

    Substitution: Substituted triazolopyridazine compounds

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer growth and survival .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research has demonstrated that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro assays revealed that certain derivatives effectively suppressed COX activity, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The structural components of this compound may confer antimicrobial properties. Studies have shown that triazole derivatives possess activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

  • Condensation Reactions : Utilizing thiophene derivatives and triazolopyridazine intermediates to form the desired amide linkage.
  • Microwave-Assisted Synthesis : This eco-friendly approach has been employed to enhance yield and reduce reaction time compared to traditional methods.
  • Catalyst-Free Methods : Recent advancements focus on minimizing the use of catalysts to simplify the synthesis process while maintaining efficiency .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer potential of synthesized triazole derivatives similar to this compound against breast cancer cell lines. The results indicated that several derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism Exploration

In another investigation focusing on anti-inflammatory activity, researchers assessed the effect of triazole derivatives on COX enzyme inhibition using carrageenan-induced paw edema models in rats. The compounds showed a dose-dependent reduction in inflammation markers, supporting their therapeutic potential for inflammatory conditions.

Mechanism of Action

The mechanism of action of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The thiophene and tetrahydrofuran moieties may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other triazolopyridazine and triazolopyrazine derivatives. Key comparisons include:

Compound Core Structure Substituents Key Features
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide [1,2,4]Triazolo[4,3-b]pyridazine 6-Thiophene, 3-(tetrahydrofuran-3-carboxamidomethyl) Enhanced hydrogen bonding via carboxamide; moderate lipophilicity
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide [1,2,4]Triazolo[4,3-a]pyrazine Cyclopropanesulfonamide, pyrrolo-fused core Higher metabolic stability due to sulfonamide; fused pyrrole enhances rigidity
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide [1,2,4]Triazolo[4,3-b]pyridazine 6-Methyl, 3-phenylbenzamide Benzamide improves solubility; methyl group reduces steric hindrance
3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide [1,2,4]Triazolo[4,3-b]pyridazine Spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane, 3-methoxyphenylpropanamide Spirocyclic moiety increases 3D complexity; methoxy group enhances bioavailability

Research Findings and Limitations

  • Data Gaps: Limited direct biological data exist for the target compound. Most evidence focuses on analogues with methyl, benzamide, or spirocyclic substituents .
  • Contradictions : While sulfonamide derivatives show higher metabolic stability, carboxamide-based compounds (like the target) may exhibit superior binding affinity to kinases or GPCRs due to hydrogen-bonding interactions .

Biological Activity

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H14N6O2C_{14}H_{14}N_{6}O_{2}, and it features a triazolo-pyridazine core combined with a thiophene ring and a tetrahydrofuran moiety. This unique combination of functional groups may contribute to its diverse biological activities.

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding. The exact mechanisms remain under investigation but are critical for understanding the compound's therapeutic potential.

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. Studies have shown that derivatives containing similar structures can effectively inhibit the growth of various bacterial strains. For instance, triazolo-pyridazine derivatives have demonstrated significant activity against Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 1.35 μM .

Antitumor Activity

This compound has also been evaluated for its antitumor potential. In vitro assays using cancer cell lines (e.g., A549, HeLa) have shown promising results. For example, related compounds have exhibited IC50 values indicating significant cytotoxicity against these cancer cells .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by excessive inflammation.

Research Findings and Case Studies

Several studies have focused on synthesizing and evaluating derivatives of triazolo-pyridazines for their biological activities:

Study Activity Evaluated Key Findings
Anti-tubercularSignificant activity against M. tuberculosis with IC50 values ranging from 1.35 to 2.18 μM.
AntitumorNotable cytotoxicity against A549 and HeLa cells with IC50 values indicating effective inhibition.
CytotoxicityCompounds showed moderate cytotoxicity; some induced apoptosis in cancer cell lines.

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